molecular formula C6H14ClNO2 B12970444 Ethyl 2-ethoxyacetimidate hydrochloride

Ethyl 2-ethoxyacetimidate hydrochloride

Cat. No.: B12970444
M. Wt: 167.63 g/mol
InChI Key: AHUFQALUVKWWMA-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxyacetimidate hydrochloride (chemical formula: C₄H₁₀N₂O·HCl) is an amidine derivative characterized by an ethoxy-substituted acetimidate group and a hydrochloride salt. Structurally, it consists of an ethyl ester backbone with an ethoxy moiety (-OCH₂CH₃) attached to the acetimidate functional group (NH-C=O), stabilized by hydrochloric acid . This compound is typically utilized as a reactive intermediate in organic synthesis, particularly in the preparation of heterocycles, peptide mimetics, and amidine-containing pharmaceuticals. Its hydrochloride form enhances water solubility and stability, facilitating its use in aqueous or polar solvent-based reactions .

Key properties include:

  • Molecular weight: ~138.56 g/mol (calculated from C₄H₁₀N₂O·HCl).
  • Functional groups: Ethoxy, acetimidate, and hydrochloride.
  • Solubility: High solubility in water and polar solvents due to ionic interactions.
  • Applications: Intermediate in drug discovery, biochemical probes, and crosslinking agents.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

ethyl 2-ethoxyethanimidate;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-3-8-5-6(7)9-4-2;/h7H,3-5H2,1-2H3;1H

InChI Key

AHUFQALUVKWWMA-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=N)OCC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-ethoxyacetimidate hydrochloride typically involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process begins by adding ethyl acetoacetate to a reactor, cooling it to a temperature between -5°C and 10°C, and then slowly adding sulfonyl chloride. The mixture is then heated to 20-25°C and allowed to react for about 4 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to minimize the generation of waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxyacetimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfonyl chloride for the initial synthesis, and various catalysts for oxidation and reduction reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of specific catalysts .

Major Products Formed

The major products formed from these reactions include acetic acid from oxidation, amines from reduction, and various substituted compounds from substitution reactions .

Scientific Research Applications

Ethyl 2-ethoxyacetimidate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethoxyacetimidate hydrochloride involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate that is converted to acetic acid through a series of catalytic steps involving ethanol and acetaldehyde . The pathways involved in these reactions are complex and depend on the specific conditions and catalysts used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-ethoxyacetimidate hydrochloride belongs to a class of amidine hydrochlorides. Below, it is compared with three analogs based on structural features, physicochemical properties, and applications.

Ethyl 2-chloroacetimidate hydrochloride

  • Molecular formula: C₄H₉Cl₂NO .
  • Molecular weight : 158.03 g/mol.
  • Functional groups : Chloro (-Cl) and acetimidate.
  • Key differences :
    • The chloro substituent increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the ethoxy group in Ethyl 2-ethoxyacetimidate.
    • Higher molecular weight (158.03 vs. 138.56 g/mol) due to chlorine atoms.
    • Applications: Widely used in peptide coupling reactions and as a precursor for chlorinated heterocycles .
  • Stability : Sensitive to moisture due to the labile chloro group, requiring anhydrous storage .

Ethyl acetimidate hydrochloride

  • Molecular formula : C₃H₈N₂O·HCl .
  • Molecular weight : 122.57 g/mol.
  • Functional groups : Unsubstituted acetimidate.
  • Key differences :
    • Simpler structure lacking substituents (e.g., ethoxy or chloro), leading to lower steric hindrance and broader reactivity in alkylation reactions.
    • Lower molecular weight (122.57 vs. 138.56 g/mol).
    • Applications: Common in biochemical studies for protein modification and enzyme inhibition assays .
  • Solubility : Exceptionally water-soluble but hygroscopic, necessitating desiccated storage.

Ethyl 2-aminodecanoate hydrochloride

  • Molecular formula: C₁₂H₂₅NO₂·HCl .
  • Molecular weight : 263.80 g/mol.
  • Functional groups: Long-chain alkyl (decanoate) and primary amine.
  • Key differences :
    • The extended carbon chain (C10) confers lipophilicity, reducing water solubility compared to this compound.
    • Applications: Used in lipid-based drug delivery systems and surfactants .
  • Stability : Stable under acidic conditions due to the hydrochloride salt but prone to oxidation at the amine group.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Stability Considerations Primary Applications
Ethyl 2-ethoxyacetimidate HCl C₄H₁₀N₂O·HCl 138.56 Ethoxy, acetimidate High in water Stable in dry conditions Organic synthesis intermediate
Ethyl 2-chloroacetimidate HCl C₄H₉Cl₂NO 158.03 Chloro, acetimidate Moderate in water Moisture-sensitive Peptide coupling, heterocycles
Ethyl acetimidate HCl C₃H₈N₂O·HCl 122.57 Acetimidate Very high in water Hygroscopic Protein modification
Ethyl 2-aminodecanoate HCl C₁₂H₂₅NO₂·HCl 263.80 Decanoate, amine Low in water Oxidation-sensitive Lipid-based drug delivery

Research Findings and Industrial Relevance

  • Reactivity Trends : this compound’s ethoxy group enhances steric hindrance, reducing unintended nucleophilic attacks compared to its chloro analog .
  • Synthetic Utility : The chloro derivative (Ethyl 2-chloroacetimidate HCl) is preferred in peptide synthesis due to its higher reactivity, while the ethoxy variant is utilized in stable linker molecules for bioconjugation .
  • Stability Challenges : Ethyl acetimidate hydrochloride’s hygroscopic nature limits its use in prolonged reactions, whereas Ethyl 2-ethoxyacetimidate HCl’s stability makes it suitable for multi-step syntheses .

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